Cyclopropyl(2-pyridyl)methanone
Overview
Description
Cyclopropyl(2-pyridyl)methanone is a chemical compound with the molecular formula C9H9NO . It is an important organic compound in the field of chemistry.
Synthesis Analysis
Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis
The cyclopropyl group is a chemical structure derived from cyclopropane; it is typically produced in a cyclopropanation reaction. The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis
A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .Physical And Chemical Properties Analysis
Cyclopropyl(2-pyridyl)methanone hydrochloride has a molecular weight of 183.64 and a melting point of 159-160 °C (decomp) .Scientific Research Applications
Application 1: Synthesis of Aromatic Ketones
- Scientific Field : Chemistry, specifically Organic Synthesis .
- Summary of the Application : Aromatic ketones, particularly those with pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates . Cyclopropyl(2-pyridyl)methanone can be synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach .
- Methods of Application or Experimental Procedures : The synthesis involves an efficient copper-catalyzed reaction with water under mild conditions . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well .
- Results or Outcomes : The reaction results in the corresponding products in moderate to good yields . Several controlled experiments indicate that water participates in the oxidation process, and it is the single oxygen source in this transformation .
Application 2: Cross-Coupling Arylations
- Scientific Field : Chemistry, specifically Cross-Coupling Reactions .
- Summary of the Application : Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The synthesis of pyridine-containing biaryls is therefore limited, and methods for the formation of unsymmetrical 2,2’-bis-pyridines are scarce .
- Methods of Application or Experimental Procedures : This method focuses on the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles, and ranges from traditional cross-coupling processes to alternative nucleophilic reagents and novel main group approaches .
- Results or Outcomes : Despite the clear importance of pyridines, their functionalisation remains challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .
Application 3: Csp3-H Oxidation of Pyridin-2-yl-methanes
- Scientific Field : Chemistry, specifically Organic Synthesis .
- Summary of the Application : Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . Thus, synthetic methods for these compounds have gained extensive attention in the last few years . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones, which is arresting .
- Methods of Application or Experimental Procedures : Here, an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions is described . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
- Results or Outcomes : Several controlled experiments are operated for the mechanism exploration, indicating that water participates in the oxidation process, and it is the single oxygen source in this transformation . The current work provides new insights for water-involving oxidation reactions .
properties
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSSXPFERULBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341861 | |
Record name | Cyclopropyl(2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2-pyridyl)methanone | |
CAS RN |
57276-28-5 | |
Record name | Cyclopropyl(2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropanecarbonylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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